Nomegestrol (acetate) Nomegestrol (acetate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17958207
InChI: InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3
SMILES:
Molecular Formula: C23H30O4
Molecular Weight: 370.5 g/mol

Nomegestrol (acetate)

CAS No.:

Cat. No.: VC17958207

Molecular Formula: C23H30O4

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

Nomegestrol (acetate) -

Specification

Molecular Formula C23H30O4
Molecular Weight 370.5 g/mol
IUPAC Name (17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate
Standard InChI InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3
Standard InChI Key IIVBFTNIGYRNQY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Nomegestrol acetate’s structure (IUPAC name: 17α-acetoxy-6-methyl-19-norpregna-4,6-diene-3,20-dione) features a progesterone backbone with modifications enhancing receptor binding and metabolic stability :

  • C6 methyl group: Increases lipophilicity and prolongs half-life.

  • C17 acetate: Enhances oral bioavailability.

  • Δ4,6 conjugated diene: Reduces androgen receptor affinity.

Table 1: Key Chemical Properties

PropertyValue
Molecular formulaC₂₃H₃₀O₄
CAS number58652-20-3
Density1.16 ± 0.1 g/cm³
Boiling point507.3 ± 50.0 °C (predicted)
Solubility≥7 mg/mL in DMSO
Storage conditions2–8°C

Pharmacological Profile

Mechanism of Action

Nomegestrol acetate binds selectively to progesterone receptors (PR-A and PR-B) with negligible affinity for glucocorticoid, androgen, or estrogen receptors . Key pharmacological effects include:

  • Antigonadotropic activity: Suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) via hypothalamic-pituitary axis inhibition, preventing ovulation at doses ≥2.5 mg/day .

  • Anti-estrogenic endometrial effects: Induces secretory endometrial transformation without hyperplasia, even in estrogen-dominant environments .

  • Partial antiandrogenic activity: Competes with dihydrotestosterone for binding to androgen receptors, reducing acne and hirsutism .

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral bioavailability~63% (dose-dependent)
Tₘₐₓ (time to peak plasma)4 hours
Terminal half-life46–50 hours
Protein binding97% (albumin and SHBG)
MetabolismHepatic via CYP3A4
ExcretionUrine (60%), feces (30%)

Clinical Applications and Efficacy

Contraception

In phase III trials, NOMAC/17β-estradiol demonstrated a Pearl Index of 0.38–0.64, comparable to drospirenone/ethinylestradiol (0.79–1.27) . Its 24/4 regimen reduces hormone withdrawal symptoms and improves compliance .

Premenstrual Dysphoric Disorder (PMDD)

A pilot study (n=49) reported significant mood improvement with NOMAC/17β-estradiol:

  • 74.5% of patients reported subjective mood enhancement.

  • DASS-21 scores decreased by 32% (p<0.05) .

Table 3: PMDD Treatment Outcomes

Outcome MeasurePre-TreatmentPost-Treatment
Depression (DASS-21)18.2 ± 4.112.3 ± 3.8*
Anxiety (DASS-21)14.7 ± 3.59.6 ± 2.9*
Stress (DASS-21)16.4 ± 3.910.8 ± 3.2*

Menopausal Hormone Therapy

Nomegestrol acetate (1.25–5 mg/day) effectively reduces vasomotor symptoms and prevents endometrial hyperplasia in estrogen-treated postmenopausal women .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator